

# Dynamic 18F-FDG PET Scanning: Application Notes and Protocols for Kinetic Modeling

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These application notes provide a comprehensive overview of dynamic 18F-Fluorodeoxyglucose (18F-FDG) Positron Emission Tomography (PET) scanning techniques for kinetic modeling. This document details the underlying principles, experimental protocols, and data analysis methods to quantitatively assess tissue glucose metabolism, offering a more in-depth alternative to static Standardized Uptake Value (SUV) measurements.

## Introduction to Dynamic 18F-FDG PET and Kinetic Modeling

Dynamic PET acquisitions involve capturing a series of images over time following the injection of a radiotracer, such as 18F-FDG.<sup>[1][2][3]</sup> This technique allows for the measurement of the tracer's concentration in tissue as a function of time, generating time-activity curves (TACs).<sup>[2][3]</sup> By applying mathematical models to these TACs, it is possible to estimate key physiological parameters related to tracer delivery, transport, and binding. This quantitative approach, known as kinetic modeling, provides a more detailed understanding of tissue metabolism compared to the semi-quantitative SUV, which represents a single snapshot of tracer uptake.<sup>[2][3][4]</sup>

Kinetic modeling of dynamic 18F-FDG PET data can differentiate between tracer in the blood pool, in the tissue, and metabolically trapped tracer. This allows for the calculation of parameters such as the rate of glucose transport and phosphorylation, providing valuable insights in oncology, neurology, and cardiology.<sup>[1][5][6]</sup>

## Key Kinetic Models and Analysis Techniques

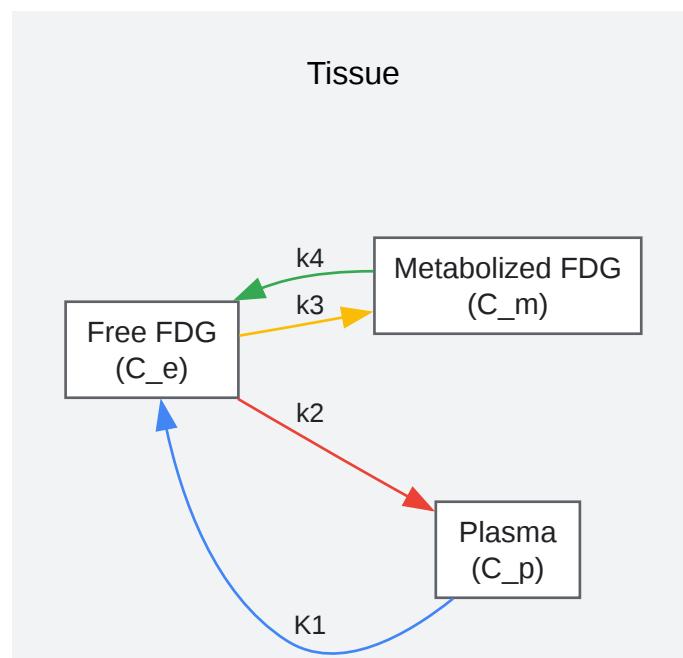
The two primary methods for analyzing dynamic <sup>18</sup>F-FDG PET data are compartmental modeling and graphical analysis.

### Two-Tissue Compartment Model (2TCM)

The most widely accepted model for <sup>18</sup>F-FDG kinetics is the two-tissue compartment model.[7] [8][9] This model describes the movement of <sup>18</sup>F-FDG between three states: the plasma space, the tissue space (free <sup>18</sup>F-FDG), and the metabolically trapped space (<sup>18</sup>F-FDG-6-phosphate). The exchange of the tracer between these compartments is described by four rate constants:

- $K_1$  (mL/cm<sup>3</sup>/min): Rate of <sup>18</sup>F-FDG transport from plasma to tissue.
- $k_2$  (min<sup>-1</sup>): Rate of <sup>18</sup>F-FDG transport from tissue back to plasma.
- $k_3$  (min<sup>-1</sup>): Rate of <sup>18</sup>F-FDG phosphorylation by hexokinase.
- $k_4$  (min<sup>-1</sup>): Rate of <sup>18</sup>F-FDG dephosphorylation. For <sup>18</sup>F-FDG,  $k_4$  is often considered negligible and set to zero, resulting in an irreversible two-tissue compartment model.[7]

Additionally, the fractional blood volume (VB) within the region of interest can be estimated. From these rate constants, the net influx rate constant ( $K_i$ ) can be calculated as  $K_i = (K_1 * k_3) / (k_2 + k_3)$ .[1][7] The metabolic rate of glucose (MRFDG) can then be determined using the formula:  $MRFDG = K_i \times (\text{plasma glucose} / \text{lumped constant})$ .[1]



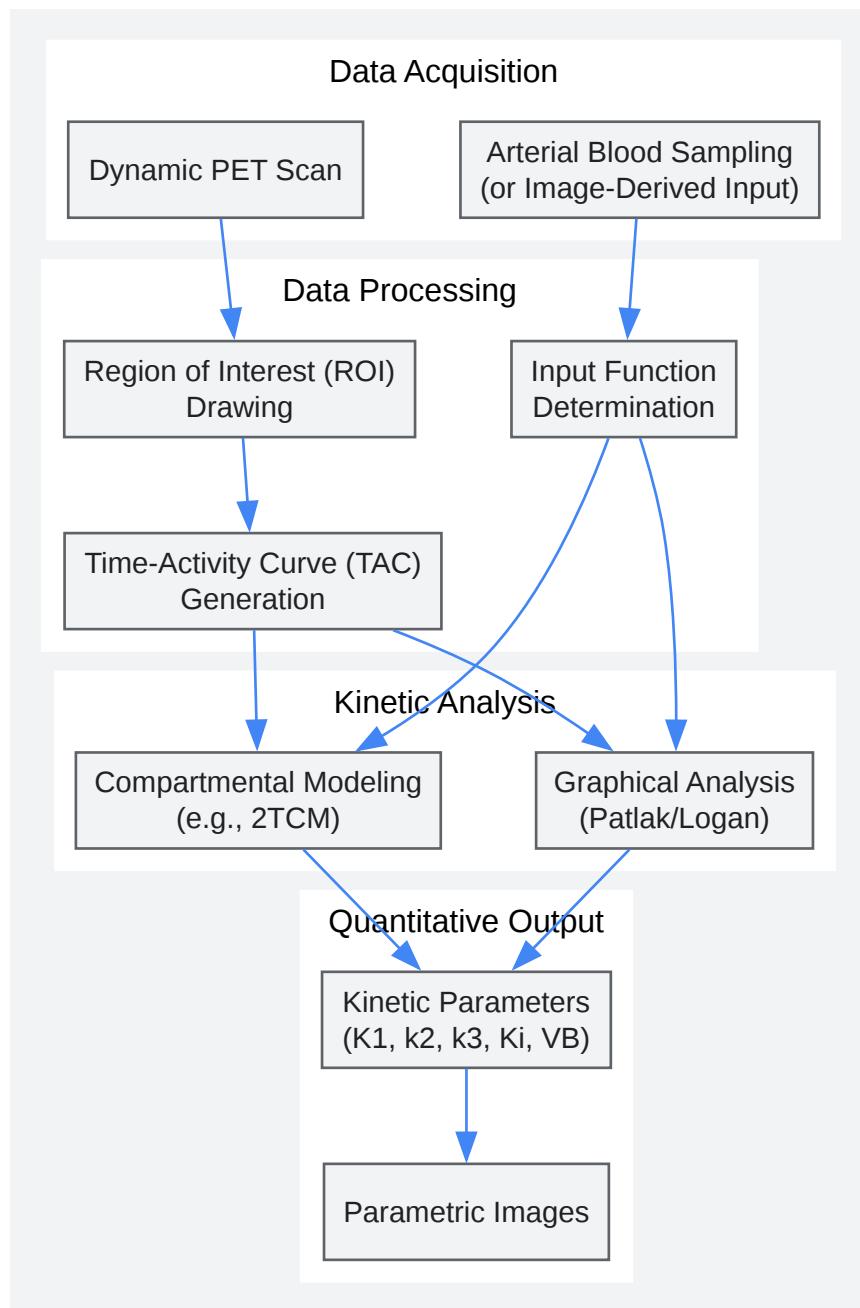
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**Figure 1:** Two-Tissue Compartment Model for <sup>18</sup>F-FDG kinetics.

## Graphical Analysis (Patlak and Logan Plots)

Graphical analysis methods offer a simplified approach to deriving kinetic parameters without the need for complex nonlinear regression fitting.[10]

- Patlak Plot: This method is used for tracers with irreversible uptake, which is a valid assumption for <sup>18</sup>F-FDG in many tissues over a typical scan duration.[10][11] The plot linearizes the data, and the slope of the linear portion of the curve represents the net influx rate constant,  $K_i$ .[10][11][12] The y-intercept of the Patlak plot can be related to the fractional blood volume.[1]
- Logan Plot: This technique is applied to tracers with reversible uptake.[10] While less commonly used for <sup>18</sup>F-FDG than the Patlak plot, it can be useful in certain scenarios. The slope of the linear portion of the Logan plot is proportional to the total distribution volume (VT) of the tracer.

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**Figure 2:** General workflow for dynamic 18F-FDG PET kinetic modeling.

## Quantitative Data Summary

The following tables summarize typical kinetic parameters obtained from dynamic 18F-FDG PET studies in various contexts. These values can vary significantly based on the patient population, disease state, and specific analysis methodology.

Table 1: Comparison of Kinetic Parameters in Oncology

Parameter	Unit	Healthy Tissue (Example: Lung)	Malignant Tissue (Example: Lung Cancer)	Reference
K1	$\text{mL}/\text{cm}^3/\text{min}$	0.1 - 0.3	0.3 - 1.0+	[13]
k2	$\text{min}^{-1}$	0.2 - 0.5	0.1 - 0.4	[14]
k3	$\text{min}^{-1}$	0.02 - 0.06	0.05 - 0.2+	[14]
Ki	$\text{mL}/\text{cm}^3/\text{min}$	0.005 - 0.02	0.02 - 0.1+	[15][16]
VB	(unitless)	0.05 - 0.15	0.05 - 0.2	[1]

Table 2: Comparison of SUVmax vs. Ki in Clinical Scenarios

Clinical Scenario	SUVmax	Ki ( $\text{mL}/\text{cm}^3/\text{min}$ )	Key Advantage of Ki	Reference
Differentiating Malignant vs. Inflammatory Lesions	Can be elevated in both	Often higher in malignancy due to increased k3	Better specificity for metabolic trapping	[2][3]
Early Therapy Response Assessment	Percentage decrease	Larger and earlier percentage decrease	More sensitive to early changes in glucose metabolism	[5]
Distinguishing Tumor from Physiological Uptake	Can be ambiguous (e.g., urinary tract)	Different kinetic patterns	Can differentiate based on the shape of the TAC	[17]

## Experimental Protocols

### General Patient Preparation Protocol

This protocol is a general guideline and should be adapted for specific research questions and patient populations.

- Patient Fasting: Patients should fast for a minimum of 4-6 hours prior to 18F-FDG injection to reduce serum glucose and insulin levels.[18] Water intake is encouraged.[18]
- Blood Glucose Measurement: Blood glucose levels should be measured before tracer injection. Ideally, blood glucose should be below 150-200 mg/dL.[18]
- Resting Conditions: Patients should rest in a quiet, dimly lit room for at least 15 minutes before and during the uptake phase to minimize muscle uptake of 18F-FDG.[18][19]
- Intravenous Access: Establish intravenous access for tracer injection and, if required, arterial blood sampling.

## **Dynamic 18F-FDG PET/CT Acquisition Protocol: Oncology**

- Radiotracer and Dose: Administer 5-15 mCi (185-555 MBq) of 18F-FDG intravenously as a bolus injection.[19]
- Scan Initiation: Dynamic scanning should commence simultaneously with the 18F-FDG injection.
- Scan Duration: A total dynamic scan duration of 60-65 minutes is typically recommended for oncological studies to allow for sufficient tracer distribution and trapping.[1][12][20]
- Framing Protocol: A typical framing protocol consists of multiple short frames early after injection to capture the blood flow and perfusion phase, followed by progressively longer frames. An example framing protocol is:
  - 10 x 30 seconds
  - 5 x 60 seconds
  - 5 x 120 seconds

- 8 x 300 seconds[1]
- CT Scan: A low-dose CT scan should be acquired for attenuation correction and anatomical localization.
- Input Function: An arterial input function (AIF) is required for absolute quantification. This can be obtained through arterial blood sampling (the gold standard) or by using an image-derived input function (IDIF) from a large artery in the field of view, such as the aorta or carotid artery. [2][20]

## Dynamic <sup>18</sup>F-FDG PET/CT Acquisition Protocol: Neurology (Brain Imaging)

- Patient Preparation: In addition to general preparation, the patient should be in a quiet, dimly lit room with their eyes open and ears unplugged to achieve a standardized resting metabolic state.[21]
- Radiotracer and Dose: Administer 5-10 mCi (185-370 MBq) of <sup>18</sup>F-FDG intravenously.
- Scan Initiation and Duration: Dynamic scanning starts at the time of injection and continues for up to 60 minutes.[22]
- Framing Protocol: A similar framing scheme to oncology protocols can be used, with rapid early frames to capture the bolus passage and longer later frames to model metabolic trapping.
- Input Function: An AIF is typically derived from the carotid arteries (IDIF) or requires arterial sampling.[20]

## Dynamic <sup>18</sup>F-FDG PET/CT Acquisition Protocol: Cardiology (Myocardial Viability)

- Patient Preparation: Patient preparation is crucial to suppress physiological glucose uptake in healthy myocardium and enhance it in ischemic but viable (hibernating) myocardium. This is often achieved through glucose loading.
- Radiotracer and Dose: Administer 5-15 mCi (185-555 MBq) of <sup>18</sup>F-FDG intravenously.[23]

- Scan Initiation and Duration: Dynamic scanning can be performed for 45-60 minutes post-injection.
- Framing Protocol: A protocol with increasing frame durations is appropriate.
- Input Function: An IDIF is typically derived from the left ventricular blood pool.

## Conclusion

Dynamic 18F-FDG PET with kinetic modeling offers a powerful set of tools for the quantitative assessment of regional glucose metabolism. By providing more detailed physiological information than static SUV measurements, this technique holds significant promise for advancing research and drug development in oncology, neurology, and cardiology. The protocols and data presented here serve as a guide for implementing and interpreting dynamic 18F-FDG PET studies. Adherence to standardized procedures is critical for ensuring data quality and comparability across studies.

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